molecular formula C12H16N6O B11791860 2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-9(4H)-one

2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-9(4H)-one

Cat. No.: B11791860
M. Wt: 260.30 g/mol
InChI Key: IQGNNDXNQONCQF-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-9(4H)-one is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound belongs to the class of triazolopyrimidines, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-9(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another approach is the catalytic oxidation of N-(2-pyridyl)guanidines using the CuBr/1,10-phenanthroline system .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-9(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazolopyrimidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, NaOCl

    Reduction: NaBH4, LiAlH4

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-9(4H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum (ER) stress, leading to neuroprotective and anti-inflammatory effects . Additionally, it may interact with adenosine receptors and other cellular targets to exert its biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-9(4H)-one stands out due to its unique combination of a pyrrolidine ring and a triazolopyrimidine core, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of scientific research applications further highlight its uniqueness.

Properties

Molecular Formula

C12H16N6O

Molecular Weight

260.30 g/mol

IUPAC Name

5-pyrrolidin-1-yl-2,4,6,7,11-pentazatricyclo[7.4.0.03,7]trideca-1(9),2,4-trien-8-one

InChI

InChI=1S/C12H16N6O/c19-10-8-7-13-4-3-9(8)14-11-15-12(16-18(10)11)17-5-1-2-6-17/h13H,1-7H2,(H,14,15,16)

InChI Key

IQGNNDXNQONCQF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC3=NC4=C(CNCC4)C(=O)N3N2

Origin of Product

United States

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